4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. This compound is commonly referred to as CP-526,555 and belongs to the class of piperazinyl-pyrimidines.
Mécanisme D'action
The exact mechanism of action of CP-526,555 is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT1A receptor. This dual mechanism of action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
CP-526,555 has been shown to have several biochemical and physiological effects. In animal models, CP-526,555 has been shown to increase levels of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. CP-526,555 has also been shown to inhibit the growth of certain cancer cell lines, possibly through its effects on the 5-HT1B receptor.
Avantages Et Limitations Des Expériences En Laboratoire
CP-526,555 has several advantages for lab experiments, including its potency and selectivity for the 5-HT1B receptor. However, its limited solubility in aqueous solutions and potential toxicity at high doses may pose limitations for certain experiments.
Orientations Futures
There are several potential future directions for research on CP-526,555. These include further investigation of its mechanism of action, exploration of its potential therapeutic applications in other fields, and development of more soluble and less toxic derivatives. Additionally, CP-526,555 may have potential as a tool compound for studying the role of the 5-HT1B receptor in various physiological and pathological processes.
Conclusion:
In conclusion, CP-526,555 is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. Its dual mechanism of action as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT1A receptor may contribute to its anxiolytic and antidepressant effects. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CP-526,555 involves a multi-step process that includes the reaction of 4-chloro-2-pyrimidinecarboxylic acid with 4-(cyclopentylcarbonyl)-1-piperazine to form 4-(cyclopentylcarbonyl)-1-(4-pyrimidinyl)piperazine. This intermediate is then reacted with morpholine to obtain the final product, 4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine.
Applications De Recherche Scientifique
CP-526,555 has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, oncology, and immunology. In neuroscience, CP-526,555 has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, CP-526,555 has been shown to inhibit the growth of certain cancer cell lines. In immunology, CP-526,555 has been shown to have anti-inflammatory effects.
Propriétés
IUPAC Name |
cyclopentyl-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c24-17(15-3-1-2-4-15)22-9-7-21(8-10-22)16-5-6-19-18(20-16)23-11-13-25-14-12-23/h5-6,15H,1-4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKFFOUSJYALHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.